molecular formula C13H13N3O3S B1345826 3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142210-07-8

3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No.: B1345826
CAS No.: 1142210-07-8
M. Wt: 291.33 g/mol
InChI Key: AMVBJNASGDTSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis : The compound is part of a class of chemicals synthesized through complex chemical processes, involving transformations of carboxylic acids and their derivatives. For example, 2-amino-1,3,4-thiadiazoles, closely related to the compound , are synthesized from various acids and exhibit potential for biological activity (Petkevich et al., 2021).

Photophysical and Photochemical Properties

  • Photodynamic Therapy Application : Derivatives of thiadiazole, similar to the requested compound, have been studied for their photophysical and photochemical properties. These properties make them useful as photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Biological Properties

  • Antibacterial Activity : Certain 1,3,4-thiadiazole derivatives, which are structurally related to the specified compound, have shown strong antibacterial activity against specific bacteria such as Staphylococcus aureus. This suggests potential applications in combating bacterial infections (Hirao & Kato, 1971).

Applications in Material Science

  • Modification of Polymers : Derivatives of thiadiazole, like the compound , have been utilized in modifying polymers to enhance their properties. For example, poly vinyl alcohol/acrylic acid hydrogels were modified using thiadiazole derivatives, leading to increased thermal stability and potential applications in medical fields (Aly & El-Mohdy, 2015).

Mechanism of Action

Target of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound

Biochemical Pathways

albicans representing fungi . This suggests that the compound may affect pathways related to these organisms.

Result of Action

A similar compound has shown potent in vitro antipromastigote activity . This suggests that the compound may have similar effects.

Action Environment

The compound’s chemical properties, such as its melting point, boiling point, and density, can be found in the chemicalbook . These properties may provide some insight into how the compound behaves in different environments.

Properties

IUPAC Name

3-[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-4-2-3-5-9(8)14-12(19)13-16-15-10(20-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVBJNASGDTSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 3
3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 6
3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.